2-[(3-Chlorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-{[(3-CHLOROPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure, which includes a triazole ring fused to a pyrimidine ring, makes it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring.
Cyclization to Form the Pyrimidine Ring: The triazole intermediate is then subjected to cyclization reactions to form the fused pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-CHLOROPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[(3-CHLOROPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer progression.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as an anticancer agent.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(3-CHLOROPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the inhibition of cancer cell proliferation . The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets and thereby halting cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar triazole-pyrimidine structure.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity and used in similar biological studies.
Uniqueness
2-{[(3-CHLOROPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds. This makes it a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C15H16ClN5O |
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Molecular Weight |
317.77 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylamino]-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H16ClN5O/c1-2-4-12-8-13(22)21-15(18-12)19-14(20-21)17-9-10-5-3-6-11(16)7-10/h3,5-8H,2,4,9H2,1H3,(H2,17,18,19,20) |
InChI Key |
DNVUCQNQYDDZAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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